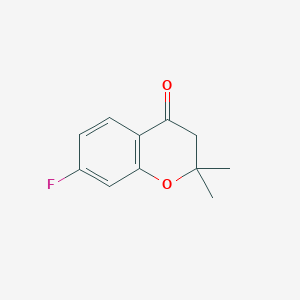

7-Fluoro-2,2-dimethylchroman-4-one

Descripción

Significance of the Chroman-4-one Scaffold in Drug Discovery and Design

The chroman-4-one scaffold is of considerable interest to researchers due to its presence in a wide array of pharmacologically active molecules. nih.govacs.org These compounds and their derivatives have demonstrated a broad spectrum of biological activities, making them valuable templates for the design and development of new therapeutic agents. acs.orgacs.org The versatility of the chroman-4-one core allows for substitutions at various positions, which can modulate the molecule's activity and lead to the creation of potent and selective drugs. nih.govacs.org

Research has shown that modifications, particularly at the C-2, C-3, C-6, and C-8 positions, can yield compounds with significant therapeutic potential. nih.govnih.gov The chroman-4-one framework is a key component in molecules targeting a range of diseases, including cancer, inflammation, and neurodegenerative disorders. nih.govnih.govnih.gov For instance, certain derivatives have been developed as selective inhibitors of enzymes like SIRT2, which is implicated in aging-related diseases. acs.orgnih.gov The inherent properties of this scaffold continue to make it a focal point for the synthesis of novel compounds aimed at various therapeutic targets. nih.govnih.gov

Overview of Structural Diversity within the Chroman-4-one Family

The structural diversity of the chroman-4-one family is extensive, leading to several distinct categories based on the nature and position of substituents. nih.govresearchgate.net This diversity is a key reason for the wide range of biological activities observed within this class of compounds. Major sub-families include flavanones, isoflavanones, spirochromanones, C-4 modified chroman-4-ones, and benzylidene-4-chromanones. nih.govresearchgate.net

Flavanones are a significant subgroup of flavonoids characterized by a phenyl group at the C-2 position of the chroman-4-one skeleton. nih.govmdpi.com They are widely distributed in plants and are known for their antioxidant and anti-inflammatory properties. fiveable.memedicalnewstoday.com The basic flavonoid structure consists of two phenyl rings (A and B) connected by a heterocyclic pyran ring (C). mdpi.comfiveable.me Many flavanones isolated from natural sources are under investigation for their potential health benefits. nih.gov

Table 1: Examples of Naturally Occurring Flavanones

| Compound Name | Biological Significance |

|---|---|

| Naringenin | Studied for antioxidant and anti-inflammatory effects. |

| Hesperetin | Found in citrus fruits, investigated for cardiovascular benefits. |

Isoflavanones are structural isomers of flavanones, distinguished by the attachment of the phenyl group at the C-3 position of the chroman-4-one core. nih.govyoutube.com Like other flavonoids, isoflavanones are phytoestrogens, which are plant-derived compounds with a chemical structure similar to estrogen. nih.govsouthdenver.com This structural similarity allows them to potentially act as estrogen agonists or antagonists. nih.gov A number of isoflavanones and their glycosides have been isolated from natural sources, such as from the plant Desmodium styracifolium. nih.gov

Spirochromanones are a unique class of compounds where the C-2 position of the chroman-4-one ring is part of a spirocyclic system, often incorporating another ring structure like a piperidine (B6355638) or pyrimidine. researchgate.netnih.gov This structural feature has garnered significant attention in medicinal chemistry due to the presence of spiro-fused rings in many biologically active natural products. researchgate.net Spirochromanone derivatives have been synthesized and evaluated for a wide range of pharmacological activities, including anticancer, antidiabetic, and antimicrobial effects. researchgate.netjocpr.com For example, novel spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones have shown significant antibacterial and antioxidant activities. nih.gov

Modification of the carbonyl group at the C-4 position of the chroman-4-one scaffold gives rise to another important class of derivatives, such as hydrazones and oximes. nih.govresearchgate.net These derivatives are formed by the condensation reaction of the C-4 ketone with hydrazines or hydroxylamines, respectively. nih.govkhanacademy.org

Hydrazones: Chroman-4-one hydrazone derivatives have been synthesized and investigated for various biological activities, including cytotoxic and antileishmanial effects. researchgate.net The formation of the hydrazone linkage can significantly alter the molecule's lipophilicity and biological target interaction. researchgate.net

Oximes: Chroman-4-one oxime is a versatile intermediate in organic synthesis, used as a building block for creating more complex bioactive molecules, including pharmaceuticals and agrochemicals. chemimpex.com The oxime functional group can be used to modulate the properties of the parent compound for applications in drug discovery and materials science. chemimpex.com

Benzylidene-4-chromanones are characterized by a benzylidene moiety (=CH-Ar) at the C-3 position. nih.govresearchgate.net These compounds are typically synthesized through a base- or acid-catalyzed condensation of a chroman-4-one with an appropriate aryl aldehyde. nih.govresearchgate.net They are considered rigid analogs of chalcones and have been extensively studied for a variety of biological activities. researchgate.net Research has demonstrated their potential as antioxidant, anticancer, and antifungal agents. tandfonline.comresearchgate.netnih.gov Structure-activity relationship studies have shown that the substitution pattern on both the chromanone ring and the benzylidene group is crucial for their biological efficacy. nih.govtandfonline.com

Table 2: Investigated Activities of Benzylidene-4-chromanone Derivatives

| Activity | Description | Reference |

|---|---|---|

| Antioxidant | Some derivatives are potent scavengers of free radicals. | tandfonline.comresearchgate.net |

| Anticancer | Showed cytotoxicity against various cancer cell lines. | researchgate.netnih.gov |

| Antifungal | Exhibited activity against pathogenic fungi. | tandfonline.com |

| α-Glucosidase Inhibition | Investigated as potential agents for managing diabetes. | nih.gov |

Natural Occurrence and Biological Relevance of Chromanones and Chromones

Chromanones and their unsaturated counterparts, chromones, are secondary metabolites that are widely distributed throughout the natural world, particularly in the plant and fungal kingdoms. chemicalbook.comnih.gov Their presence in nature is not merely incidental; these compounds play active roles in the life cycles of the organisms that produce them and have been found to possess a remarkable array of biological activities. chemicalbook.comprepchem.com This has made them a focal point for natural product chemists and pharmacologists seeking new lead compounds for drug discovery. nih.gov

Distribution in Plants and Fungi

Chromanones and chromones are ubiquitously found in a variety of plant species, from common dietary plants to those used in traditional medicine. chemicalbook.com They have been isolated from various parts of plants, including the roots, stems, flowers, and fruits. mdpi.com A significant number of these compounds have been identified in genera such as Aquilaria and in various families including Apiaceae, Fabaceae, and Myrtaceae. chemicalbook.com

The fungal kingdom is another rich and relatively untapped source of chromanone and chromone (B188151) derivatives. chemicalbook.com Fungi, including endophytic species that live within plants, produce a vast array of secondary metabolites as part of their chemical defense and communication systems. chemicalbook.com Genera such as Aspergillus, Penicillium, Diaporthe, and Mycosphaerella have been identified as producers of these compounds. chemicalbook.com The exploration of fungal biodiversity continues to yield novel chromanone and chromone structures. chemicalbook.com

Biological Activities (e.g., antioxidant, anti-inflammatory, antimicrobial, antiviral)

The structural diversity of naturally occurring chromanones and chromones translates into a broad spectrum of biological activities. prepchem.com Many of these compounds have demonstrated significant potential in preclinical studies, underpinning their relevance in medicinal chemistry. nih.gov

Antioxidant and Anti-inflammatory: A prominent feature of many chromanone derivatives is their antioxidant activity. nih.gov By scavenging free radicals, they can help protect cells from oxidative stress, a key factor in aging and various diseases. nih.gov This antioxidant capacity often correlates with anti-inflammatory effects, as oxidative stress and inflammation are closely linked physiological processes. nih.gov

Antimicrobial and Antifungal: The ability to inhibit the growth of pathogenic microbes is another important biological property of chromanones. nih.gov Various derivatives have shown activity against a range of bacteria and fungi, suggesting their potential as leads for new anti-infective agents. nih.gov For instance, certain 3-benzylidene-4-chromanones have exhibited significant antibacterial activity, while some 3-azolyl-4-chromanone phenylhydrazones have shown antifungal potential. nih.gov

Antiviral: Research has also uncovered the antiviral potential of chromanone and chromone derivatives. prepchem.com These compounds have been investigated for their ability to interfere with viral replication and other stages of the viral life cycle, offering potential avenues for the development of new antiviral therapies. prepchem.com

Contextualization of 7-Fluoro-2,2-dimethylchroman-4-one within Chromanone Research

This compound is a synthetic derivative of the chroman-4-one scaffold. Unlike many of the chromanones discussed previously, it is not known to occur naturally. Instead, it serves as a building block in organic synthesis, providing a platform for the creation of more complex molecules. cymitquimica.com The introduction of a fluorine atom at the 7-position and two methyl groups at the 2-position significantly alters the electronic properties and steric profile of the parent chromanone ring.

Fluorine is a particularly important element in medicinal chemistry. Its high electronegativity and small size can influence a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. The strategic placement of fluorine atoms is a common strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.

While specific biological activity data for this compound is not extensively documented in publicly available research, its importance lies in its utility as an intermediate for creating novel compounds. For example, research into inhibitors of SIRT2, an enzyme implicated in age-related diseases, has explored various substituted chroman-4-ones. While a different 7-fluoro-substituted analogue was studied, it highlights the interest in fluorinated chromanones in this area of research. prepchem.com Furthermore, the synthesis of other fluorinated chromanones as intermediates for pharmaceutical agents underscores the value of this class of compounds.

The development of novel chromanone-derived compounds as potential plant immunity inducers against crop diseases also points to the broad applicability of this scaffold. mdpi.com In this context, this compound represents a starting point for the synthesis of new molecules that could be screened for a wide array of biological activities, from human therapeutics to agricultural applications.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 7-fluoro-2,2-dimethyl-3H-chromen-4-one, 7-fluoro-2,2-dimethyl-2,3-dihydrochromen-4-one |

| Molecular Formula | C₁₁H₁₁FO₂ |

| Molecular Weight | 194.20 g/mol |

| Physical State | Solid |

| CAS Number | 111477-98-6 |

Structure

3D Structure

Propiedades

IUPAC Name |

7-fluoro-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTQZPUQPCIGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569984 | |

| Record name | 7-Fluoro-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111477-98-6 | |

| Record name | 7-Fluoro-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 7 Fluoro 2,2 Dimethylchroman 4 One

Established Synthetic Routes for Chroman-4-ones and Related Structures

The synthesis of the chroman-4-one core has been extensively studied, leading to a variety of effective methods. These strategies often involve the formation of the heterocyclic ring through cyclization reactions, with different approaches offering control over substitution patterns and functional group tolerance.

General Synthetic Strategies for Chroman-4-one Scaffolds

A common and longstanding method for synthesizing chroman-4-ones involves the acid-catalyzed cyclization of 3-aryloxypropanoic acids. This process, often facilitated by reagents like polyphosphoric acid (PPA) or Eaton's reagent, involves an intramolecular Friedel-Crafts acylation. Another classical approach is the intramolecular Michael addition of a phenol (B47542) to an α,β-unsaturated carbonyl compound. For instance, the reaction of a 2'-hydroxyacetophenone (B8834) with an aldehyde in a base-promoted aldol (B89426) condensation, followed by an intramolecular oxa-Michael addition, is a widely used one-step procedure. chemicalbook.com

Furthermore, chroman-4-ones can be synthesized through the reduction of the corresponding chromones. Various methods, including catalytic hydrogenation over palladium, platinum, or Raney nickel, as well as reduction with complex hydrides, have been successfully employed for this transformation. researchgate.net

Regioselective Synthesis Approaches

The regioselectivity of chroman-4-one synthesis is crucial, especially when using substituted phenols as starting materials. For example, the reaction of 5-alkyl-substituted resorcinols with 3,3-dimethylacrylic acid can lead to the formation of either 2,2-dimethyl-5-hydroxychroman-4-ones or 2,2-dimethyl-7-hydroxychroman-4-ones. The outcome of this reaction can be influenced by the reaction conditions and the nature of the alkyl substituent on the resorcinol. cymitquimica.com Theoretical calculations, such as Density Functional Theory (DFT), have been used to predict and explain the observed regioselectivity in Friedel-Crafts acylation reactions. cymitquimica.com

Control of regioselectivity is also a key aspect of palladium-catalyzed syntheses, where the directing effect of substituents on the aromatic ring can guide the cyclization to the desired position.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including chroman-4-ones. This technique has been successfully applied to the base-mediated aldol condensation of 2'-hydroxyacetophenones with aldehydes, significantly reducing reaction times from hours to minutes compared to conventional heating methods. chemicalbook.comnih.gov For instance, the synthesis of various N-arylheterocyclic substituted-4-aminoquinazolines, a related heterocyclic system, saw reaction times drop from 12 hours to just 20 minutes with improved yields under microwave irradiation. nih.gov

Solvent-free microwave-assisted methods have also been developed for the synthesis of 2,2-dimethylchroman-4-one (B181875) derivatives, offering an environmentally benign and efficient alternative to traditional methods. acs.org These reactions often proceed rapidly and with high efficiency, highlighting the advantages of microwave technology in organic synthesis. chemicalbook.comresearchgate.net

| Reaction Type | Conditions | Advantage | Reference |

| Aldol Condensation/Oxa-Michael Addition | Microwave irradiation, base (e.g., DIPA), ethanol | Rapid, high yield | chemicalbook.com |

| Cyclization of Chalcones | Microwave irradiation, solvent-free | Environmentally friendly, efficient | |

| Iron-Catalyzed Cyclization | Microwave irradiation, water as solvent | Green chemistry, rapid |

Palladium-Catalyzed Processes

Palladium-catalyzed reactions are versatile tools for the construction of chroman-4-one and chromone (B188151) skeletons. These methods include carbonylative cyclization, cross-coupling reactions, and oxidative cyclizations. For example, the palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes provides an efficient route to 4H-chromen-4-ones. acs.org

The functionalization of pre-formed chromenone scaffolds using palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allows for the introduction of a wide range of substituents. For instance, a Pd(dppf)Cl₂ catalyst has been shown to be highly effective for the Suzuki coupling of aryl boronic acids to the chromenone core. A novel palladium-catalyzed Wacker-type oxidative cyclization has also been developed for the synthesis of 2-methylchromanone derivatives.

| Catalyst System | Reaction Type | Substrates | Reference |

| Pd(dppf)Cl₂ | Suzuki Coupling | Aryl boronic acids | |

| Pd(OAc)₂/BINAP | Buchwald-Hartwig Amination | Aromatic amines | |

| Pd₂(dba)₃/JohnPhos | C-O Coupling | Phenols | |

| Pd(PPh₃)₄/Xphos | Intramolecular Acylation | Alkenyl bromides, aldehydes | acs.org |

Radical Cyclization Reactions

Radical cyclization reactions offer a powerful and alternative approach to the synthesis of chroman-4-ones, particularly for accessing 3-substituted derivatives. These reactions often proceed via a cascade mechanism, where a radical is generated and then undergoes an intramolecular cyclization. A common strategy involves the use of 2-(allyloxy)arylaldehydes as precursors.

The reaction can be initiated by various radical precursors, allowing for the introduction of diverse functional groups at the C3-position. For example, cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates, initiated by (NH₄)₂S₂O₈, yields ester-containing chroman-4-ones. Similarly, visible-light-promoted photoredox catalysis can be used to generate radicals for the tandem addition/cyclization of alkenyl aldehydes, providing an efficient and mild route to 3-substituted chroman-4-ones.

Specific Synthetic Considerations for 7-Fluoro-2,2-dimethylchroman-4-one and its Precursors

The synthesis of the target molecule, this compound, requires the strategic incorporation of the fluorine atom at the 7-position and the gem-dimethyl group at the 2-position of the chromanone core.

A plausible synthetic route starts from a suitably substituted phenol. The precursor for the aromatic part of the molecule is 1-(4-Fluoro-2-hydroxyphenyl)ethanone, also known as 5'-Fluoro-2'-hydroxyacetophenone. chemicalbook.com This intermediate can be prepared via a Fries rearrangement of 4-fluorophenyl acetate.

The gem-dimethyl group at the C2 position is typically introduced by reaction with a three-carbon unit. A common method for constructing 2,2-dimethylchroman-4-ones is the reaction of a 2'-hydroxyacetophenone with acetone (B3395972) in the presence of a base. An alternative is the reaction of a phenol with 3,3-dimethylacrylic acid or its acid chloride in the presence of a Lewis acid. cymitquimica.com

Precursors and Starting Materials

The synthesis of this compound often commences from precursors that already contain the core chromanone structure or are readily cyclized. A key precursor is 7-hydroxy-2,2-dimethylchroman-4-one (B103241) . researchgate.netresearchgate.net This compound provides a reactive site on the aromatic ring for the introduction of the fluorine atom.

Another common starting point is the appropriately substituted o-hydroxyacetophenone derivative. For instance, a synthetic route can be envisioned starting from 1-(4-fluoro-2-hydroxyphenyl)ethanone . This precursor would then undergo reactions to build the dihydropyranone ring.

A general and efficient method for the synthesis of the broader class of 2,2-disubstituted chroman-4-ones involves a one-pot reaction. This typically includes an aldol condensation of an o-hydroxy acetophenone (B1666503) with a suitable ketone, followed by an intramolecular cyclization. researchgate.net

| Compound Name | Role in Synthesis |

|---|---|

| 7-hydroxy-2,2-dimethylchroman-4-one | Direct precursor for fluorination at the C-7 position. |

| 1-(4-fluoro-2-hydroxyphenyl)ethanone | Starting material for the construction of the fluorinated chromanone ring. |

| o-hydroxy acetophenone derivatives | General starting materials for the synthesis of the chroman-4-one scaffold. |

Fluorination Strategies in Chromanone Synthesis

The introduction of fluorine into organic molecules is a critical step in medicinal chemistry, as it can significantly alter a compound's properties. researchgate.netnih.gov Several strategies exist for the fluorination of chromanones, which can be broadly categorized as nucleophilic and electrophilic fluorination. sigmaaldrich.com

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic ring, such as a phenol or its derivative, with an electrophilic fluorine source. Reagents like Selectfluor® are commonly used for this purpose. These reagents are safer and more stable alternatives to highly toxic and reactive fluorine gas. sigmaaldrich.comnumberanalytics.com This method is particularly suitable for the late-stage fluorination of complex molecules. rsc.org

Nucleophilic Fluorination: In this strategy, a leaving group, such as a nitro group or a halogen, on the aromatic ring is displaced by a nucleophilic fluoride (B91410) source, like an alkali or ammonium (B1175870) fluoride. sigmaaldrich.com This method is often employed in the synthesis of fluorinated aromatic compounds.

The choice of fluorination strategy depends on the specific substrate and the desired regioselectivity. For the synthesis of this compound, an electrophilic fluorination of 7-hydroxy-2,2-dimethylchroman-4-one would be a plausible route.

Derivatization from 2,2-Dimethylchroman-4-one

The 2,2-dimethylchroman-4-one scaffold is a versatile platform for the synthesis of a wide range of derivatives. nih.gov Modifications can be introduced at various positions of the chromanone ring to explore structure-activity relationships. For example, substitutions at the 6- and 8-positions with electron-withdrawing groups have been shown to be favorable in certain biological contexts. nih.gov

Synthesis of derivatives often involves the reaction of the parent 2,2-dimethylchroman-4-one with different reagents to introduce new functional groups. For instance, the synthesis of 6-chloro and 6-nitro derivatives has been achieved from the corresponding substituted 2'-hydroxyacetophenones. nih.gov Similarly, the introduction of various substituents on the aromatic ring can be accomplished through standard aromatic substitution reactions.

Chemical Transformations and Derivatization Studies of this compound

Functionalization at C-7 Position

While the fluorine atom at the C-7 position is often introduced for its modulatory effects on the molecule's properties, it can also serve as a handle for further functionalization. Nucleophilic aromatic substitution (SNAr) reactions can be employed to replace the fluoro group with other functionalities. The success of such reactions depends on the activation of the aromatic ring by the electron-withdrawing carbonyl group of the chromanone.

Reactions Involving the Fluoro Moiety

The fluoro group at the C-7 position is generally stable. However, under specific conditions, it can participate in chemical reactions. For instance, metal-mediated cross-coupling reactions, such as the Suzuki coupling, could potentially be used to form new carbon-carbon bonds at the C-7 position by displacing the fluorine atom. acs.org The reactivity of the fluoro group can be influenced by the presence of other substituents on the chromanone ring.

Formation of Complex Hybrid Structures

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a growing trend in the development of new biologically active compounds. mdpi.comresearchgate.net The this compound scaffold can serve as a building block for the synthesis of such complex hybrid structures.

For example, the carbonyl group at the C-4 position can undergo condensation reactions with various nucleophiles. A well-known derivatization of carbonyl compounds is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones. nih.govresearchgate.net This reaction could be applied to this compound to create hybrid molecules.

Furthermore, the chromanone ring can be fused with other heterocyclic systems to generate novel molecular architectures with potentially enhanced biological activities. For instance, Knoevenagel condensation of a chromone-3-carboxaldehyde (B97568) with a furan-2(3H)-one has been used to create hybrid structures. mdpi.comresearchgate.net A similar strategy could be envisioned for derivatives of this compound.

| Reaction Type | Position | Potential Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | C-7 | Amines, Alkoxides | 7-amino or 7-alkoxy derivatives |

| Suzuki Coupling | C-7 | Boronic acids, Palladium catalyst | 7-aryl or 7-vinyl derivatives |

| Condensation | C-4 | 2,4-dinitrophenylhydrazine | Hydrazone derivative |

| Knoevenagel Condensation | C-3 (after modification) | Active methylene (B1212753) compounds | Hybrid structures with exocyclic double bonds |

Stereoselective Synthesis of Enantiomers and Diastereomers

The stereoselective synthesis of chiral chromanones is a significant area of research, as the stereochemistry of these scaffolds often dictates their biological activity. In the context of this compound, the gem-dimethyl substitution at the C2 position means this carbon is not a stereocenter. Therefore, the synthesis of enantiomers and diastereomers necessitates the introduction of at least one other chiral element, most commonly a substituent at the C3 position. Methodologies to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and kinetic resolution.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chromanones. mdpi.comsemanticscholar.orgresearchgate.net Bifunctional catalysts, such as those derived from cinchona alkaloids or thioureas, can activate both the nucleophile and the electrophile to facilitate highly enantioselective reactions. acs.orgacs.org For instance, an intramolecular oxo-conjugate addition of a phenol to an activated unsaturated ketone can be catalyzed by a chiral thiourea (B124793) to yield enantioenriched chromanones. acs.orgacs.org This strategy could be adapted to a precursor of this compound to install a stereocenter at the C3 position.

Another prominent strategy is the use of metal-based catalysts. Palladium-catalyzed asymmetric conjugate additions of arylboronic acids to 2-substituted chromones have been developed to create C2-tetrasubstituted chromanones with high enantioselectivity. nih.govchemistryviews.org While the target molecule already possesses a tetrasubstituted C2 center, similar catalytic systems could be envisioned for the conjugate addition of nucleophiles to a 7-fluoro-2,2-dimethylchromenone precursor to generate a chiral center at C3.

The enantioselective synthesis of fluorinated tricyclic chromanones has been achieved through tandem reactions, showcasing the possibility of constructing complex, stereochemically rich molecules containing the chromanone core. researchgate.net An organo-tandem reaction involving a Michael addition/cycloketalization/hemiacetalization sequence has yielded fluorinated tricyclic chromanones with excellent enantiomeric excess and diastereomeric ratios. researchgate.net

The following table summarizes representative examples of stereoselective synthesis of chromanone derivatives, which could serve as a basis for the development of methods for chiral this compound analogues.

Table 1: Methodologies for Stereoselective Synthesis of Chromanone Derivatives

| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Bifunctional thiourea catalyst | α-Substituted chalcones | Flavanones and chromanones | 80-94% ee |

| Palladium/PyDHIQ ligand | 2-Substituted chromones and arylboronic acids | C2-tetrasubstituted chromanones | Up to 99% ee |

| Chiral amine (organocatalysis) | 2-Fluorinated 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes | Fluorinated tricyclic chromanones | >99% ee and >19:1 dr |

| Chiral N,N'-dioxide/Sc(OTf)₃ complex | 2-Ester chromones and butenolide | Chromanone lactones | Up to 99% ee |

Advanced Synthetic Methodologies and Future Directions in Chromanone Synthesis

The synthesis of chromanones continues to evolve with the advent of novel synthetic technologies and methodologies. These advanced approaches aim to improve efficiency, selectivity, and sustainability, opening new avenues for the preparation of complex and diverse chromanone libraries, including derivatives of this compound.

Organocatalysis: Asymmetric organocatalysis has become a cornerstone of modern organic synthesis, offering a metal-free alternative for the construction of chiral molecules. beilstein-journals.org The development of novel bifunctional catalysts, such as squaramides and phase-transfer catalysts, continues to expand the scope of enantioselective transformations for chromanone synthesis. oaepublish.com These catalysts can promote cascade reactions, allowing for the rapid assembly of complex polycyclic chromanones from simple precursors. oaepublish.comrsc.org Future efforts will likely focus on the development of even more active and selective organocatalysts and their application in the synthesis of a wider range of substituted chromanones.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mdpi.comnih.govexlibrisgroup.comsci-hub.sedurham.ac.uk The synthesis of heterocyclic compounds, including chromanones, is well-suited for flow chemistry. Reactions that are hazardous or require precise control of reaction parameters can be performed more safely and efficiently in a flow reactor. For example, the synthesis of chromanones via the condensation of phenols with β-ketoesters, which can be sluggish in batch, could be accelerated under high-temperature and high-pressure conditions in a flow system. The future of chromanone synthesis will likely see an increased adoption of flow chemistry, particularly in industrial settings, to enable the large-scale and sustainable production of these important compounds.

Computational Chemistry: In silico methods are playing an increasingly important role in the design and optimization of synthetic routes. acs.orgacs.org Density functional theory (DFT) calculations can be used to elucidate reaction mechanisms, predict the stereochemical outcome of asymmetric reactions, and guide the design of new catalysts. For instance, computational studies have been used to understand the stability of intermediates in chromanone synthesis and to rationalize the selectivity observed in catalytic reactions. acs.org As computational power and algorithms continue to improve, the synergy between computational and experimental chemistry will undoubtedly lead to the development of more efficient and predictable methods for chromanone synthesis.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This methodology could be applied to the synthesis of chromanones through radical-mediated pathways. For example, the generation of an acyl radical from an aldehyde precursor, followed by cyclization onto an appropriately positioned alkene, could provide a novel route to the chromanone core. The future will likely see the development of new photoredox-catalyzed methods for the synthesis and functionalization of chromanones.

The convergence of these advanced methodologies will undoubtedly shape the future of chromanone synthesis, enabling the creation of novel analogues of this compound with tailored properties for various applications.

Spectroscopic and Structural Characterization of 7 Fluoro 2,2 Dimethylchroman 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 7-Fluoro-2,2-dimethylchroman-4-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional methods, provides a complete assignment of its atomic connectivity and spatial arrangement.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons in its distinct chemical environments. The gem-dimethyl groups at the C-2 position are chemically equivalent and appear as a sharp singlet, typically in the upfield region. The methylene (B1212753) protons at the C-3 position also produce a singlet.

In the aromatic region, the fluorine substituent at C-7 significantly influences the chemical shifts and coupling patterns of the remaining aromatic protons (H-5, H-6, and H-8). The electron-withdrawing nature of fluorine deshields adjacent protons. youtube.com The proton at C-8, being ortho to the carbonyl group, is expected to be the most deshielded. The H-5 and H-6 protons exhibit coupling to each other and also coupling to the fluorine atom at C-7, resulting in more complex splitting patterns (doublet of doublets).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is estimated based on known substituent effects on the chromanone scaffold.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -C(CH₃)₂ | ~1.45 | Singlet | N/A |

| -CH₂- | ~2.70 | Singlet | N/A |

| H-8 | ~7.80 | Doublet | J(H-8, F-7) ≈ 4-5 Hz |

| H-6 | ~6.80 | Doublet of Doublets | J(H-6, H-5) ≈ 8-9 Hz, J(H-6, F-7) ≈ 9-10 Hz |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C-4) is the most deshielded, appearing at a chemical shift greater than 190 ppm. The quaternary carbon C-2 and the gem-dimethyl carbons appear in the aliphatic region. The fluorine substituent at C-7 directly influences the chemical shift of C-7 through a large one-bond C-F coupling and also affects the shifts of the other aromatic carbons (C-4a, C-5, C-6, C-8, and C-8a). The carbon directly bonded to fluorine (C-7) will appear as a doublet with a large coupling constant. Other carbons in the aromatic ring will show smaller C-F couplings. Studies on substituted chromanones show that substituent effects are most pronounced for the para-positioned carbon. mdpi.comnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is estimated based on known substituent effects on the chromanone scaffold. mdpi.com

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₂ | ~26 |

| -CH₂- | ~48 |

| C-2 | ~79 |

| C-8 | ~115 (d, J ≈ 23 Hz) |

| C-6 | ~112 (d, J ≈ 21 Hz) |

| C-4a | ~122 (d, J ≈ 7 Hz) |

| C-5 | ~129 (d, J ≈ 7 Hz) |

| C-8a | ~162 |

| C-7 | ~165 (d, J ≈ 250 Hz) |

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substituted Chromanones

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance for the C-7 fluorine atom. The chemical shift of this signal is indicative of its electronic environment. For aromatic fluorides, the chemical shift typically falls within the range of -100 to -130 ppm relative to a CFCl₃ standard. colorado.edu The signal would be split into a multiplet due to couplings with the ortho protons (H-6 and H-8) and the meta proton (H-5). This technique is particularly useful for confirming the presence and position of the fluorine substituent. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) : This experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between H-5 and H-6, confirming their adjacent positions on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom (e.g., H-5 to C-5, H-6 to C-6, H-8 to C-8, and the methylene protons to C-3).

Substituent Effects on NMR Chemical Shifts

The placement of the fluorine atom at the C-7 position has predictable effects on the NMR chemical shifts of the aromatic ring nuclei when compared to the unsubstituted 2,2-dimethylchroman-4-one (B181875). mdpi.com

¹H NMR : Fluorine is an electron-withdrawing group via induction but an electron-donating group via resonance. youtube.comfiveable.me This dual nature affects the shielding of nearby protons. The inductive effect generally deshields protons, while the resonance effect shields the ortho and para positions. youtube.com In the case of the 7-fluoro substituent, H-6 and H-8 (ortho positions) and H-5 (meta position) will have their chemical shifts altered. The transmission of these substituent effects in the chromanone system has been shown to be slightly less than in simple monosubstituted benzenes. mdpi.com

¹³C NMR : The substituent chemical shifts (SCS) for carbon atoms are also well-documented. mdpi.com The fluorine atom causes a large downfield shift for the directly attached carbon (C-7) and smaller, more complex shifts for the other aromatic carbons. The effect is generally strongest at the para position (C-4a) and ortho positions (C-6 and C-8), while the meta positions (C-5 and C-8a) are less affected. mdpi.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁FO₂), the exact mass can be calculated and observed using high-resolution mass spectrometry (HRMS). The analysis provides a monoisotopic mass of 194.0743 g/mol . uni.lu In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 194. Under different ionization conditions, adducts such as [M+H]⁺ (m/z 195.0816) and [M+Na]⁺ (m/z 217.0635) are commonly detected. uni.lu Fragmentation patterns can also provide structural information, often involving the loss of small neutral molecules or radicals.

Table 3: Predicted Mass Spectrometry Data for this compound Source: PubChemLite uni.lu

| Adduct | Calculated m/z |

|---|---|

| [M]⁺ | 194.0738 |

| [M+H]⁺ | 195.0816 |

| [M+Na]⁺ | 217.0635 |

| [M-H]⁻ | 193.0670 |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. This technique can differentiate between compounds that have the same nominal mass but different chemical formulas. For this compound, the calculated molecular formula is C₁₁H₁₁FO₂. cymitquimica.com

Table 1: Predicted HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁FO₂ |

| Calculated Monoisotopic Mass (u) | 194.0743 |

| Expected [M+H]⁺ (m/z) | 195.0822 |

| Expected [M+Na]⁺ (m/z) | 217.0641 |

Note: The values in this table are calculated and serve as a reference for expected experimental outcomes.

Fragmentation Patterns and Structural Elucidation

Electron ionization mass spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can undergo characteristic fragmentation, breaking into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint.

For this compound, specific fragmentation data is not available in the reviewed literature. However, the fragmentation pathways can be predicted based on the known behavior of chromanones and related carbonyl compounds. nih.govdocbrown.info The most common fragmentation pathways for such molecules include α-cleavage adjacent to the carbonyl group and retro-Diels-Alder (RDA) reactions in the heterocyclic ring. nih.gov

A primary fragmentation would likely involve the loss of a methyl group (•CH₃) from the gem-dimethyl group at the C2 position, leading to a stable tertiary carbocation. Another expected fragmentation is the loss of the entire gem-dimethyl group as isobutylene. The aromatic portion of the molecule would also lead to characteristic fragments.

Table 2: Plausible Mass Spectrometric Fragments for this compound

| Fragment Ion (m/z) | Proposed Structure/Origin |

| 194 | Molecular ion [M]⁺ |

| 179 | Loss of a methyl radical [M - CH₃]⁺ |

| 151 | Loss of a propyl radical [M - C₃H₇]⁺ or subsequent loss of CO from the m/z 179 fragment |

| 138 | Retro-Diels-Alder fragmentation |

| 123 | Fragment corresponding to the fluorobenzoyl cation |

Note: This table represents predicted fragmentation patterns based on the general behavior of related chemical structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. For this compound, the IR spectrum would be dominated by absorptions corresponding to the carbonyl group, the aromatic ring, and the C-F bond.

While a specific IR spectrum for this compound is not provided in the available literature, the characteristic absorption bands can be inferred from data on similar compounds. researchgate.net The most prominent feature would be a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1660 cm⁻¹ for conjugated ketones. The C-F stretching vibration would appear in the fingerprint region, usually between 1250 and 1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| Carbonyl (C=O) Stretch | 1680-1660 |

| Aromatic C=C Stretch | 1600-1450 |

| C-F Stretch | 1250-1000 |

| C-O-C Stretch | 1260-1000 |

Note: The absorption ranges are typical values for the specified functional groups and may vary slightly in the actual spectrum of the compound.

X-ray Crystallography for Solid-State Structure Elucidation

No crystal structure has been published for this compound. However, the crystal structure of a related compound, 7-fluoro-4-oxochromene-3-carbaldehyde, has been reported, providing insight into the type of structural information that can be obtained. researchgate.net For this related molecule, the chromenone ring system is nearly planar. researchgate.net In the crystal lattice, molecules are linked by weak intermolecular interactions. researchgate.net

Should a single crystal of this compound be obtained, X-ray diffraction analysis would reveal the precise geometry of the chroman-4-one ring system and the influence of the fluorine and gem-dimethyl substituents on the molecular packing.

Table 4: Illustrative Crystallographic Data for the Related Compound 7-Fluoro-4-oxochromene-3-carbaldehyde

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6541 (3) |

| b (Å) | 7.0285 (3) |

| c (Å) | 14.8151 (6) |

| β (°) | 101.44 (3) |

| Volume (ų) | 805.65 (4) |

| Z | 4 |

Source: Asad et al., 2011. researchgate.net This data is for a related compound and is presented for illustrative purposes.

Chiroptical Properties (if applicable)

Chiroptical properties, such as optical rotation and circular dichroism, are exhibited by chiral molecules, which are non-superimposable on their mirror images. The compound this compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, it does not exhibit optical activity, and the analysis of chiroptical properties is not applicable.

Computational Chemistry and Theoretical Studies of 7 Fluoro 2,2 Dimethylchroman 4 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties.

The foundational step in many computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For chromanone derivatives, DFT calculations are routinely used to determine bond lengths, bond angles, and dihedral angles. Studies on various chromone (B188151) derivatives have demonstrated that DFT methods can accurately reproduce experimentally determined geometries. nih.gov

The introduction of a fluorine atom at the 7-position of the 2,2-dimethylchroman-4-one (B181875) scaffold influences the electronic distribution within the molecule. The high electronegativity of fluorine is expected to induce a significant electronic effect, which can be quantified through analysis of the calculated electronic structure. This includes the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, often correlated with the chemical reactivity and stability of a molecule. For instance, a smaller energy gap generally implies higher reactivity. nih.gov

A significant application of DFT is the prediction of spectroscopic parameters, which can be a valuable tool for structural elucidation and confirmation. In a study focused on a series of 5-, 6-, and 7-substituted 2,2-dimethylchroman-4-one derivatives, the ¹H and ¹³C NMR chemical shifts were predicted using DFT calculations and compared with experimental data. The study reported a good correlation between the theoretical and experimental chemical shifts for the aromatic portion of the molecules.

For 7-Fluoro-2,2-dimethylchroman-4-one, the predicted chemical shifts provide a theoretical benchmark for its spectroscopic signature. The following table summarizes a selection of the reported experimental and DFT-calculated ¹³C NMR chemical shifts for the aromatic carbons of this compound.

| Carbon Atom | Experimental δ (ppm) | DFT Calculated δ (ppm) |

| C-4a | 118.0 | 120.5 |

| C-5 | 115.3 | 116.8 |

| C-6 | 110.8 | 112.1 |

| C-7 | 164.8 (d, J=251.3 Hz) | 167.3 |

| C-8 | 104.9 (d, J=25.2 Hz) | 106.1 |

| C-8a | 158.4 (d, J=12.2 Hz) | 160.7 |

| Data sourced from Molecules 2020, 25(9), 2061. |

The data demonstrates a reasonable agreement between the experimental and calculated values, highlighting the predictive power of DFT in this context.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule to define atoms and the chemical bonds between them. nih.govnih.gov This analysis allows for a detailed characterization of the nature of atomic interactions, including covalent and non-covalent bonds. Key parameters derived from QTAIM analysis include the electron density (ρ) at the bond critical point (BCP), the Laplacian of the electron density (∇²ρ), and the ellipticity (ε).

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Although no specific molecular docking studies have been published for this compound, studies on analogous fluorinated flavones and other chromone derivatives have demonstrated their potential to interact with various protein targets. nih.gov The fluorine atom can play a significant role in these interactions. Due to its electronegativity, it can participate in hydrogen bonds and other electrostatic interactions with amino acid residues in the protein's binding site. nih.gov

The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is a measure of the strength of the interaction between the ligand and its target. Docking programs calculate a scoring function to estimate this affinity. For example, in a study on fluoro-flavone analogues targeting Aurora Kinase B, docking scores were used to rank potential inhibitors, with more negative scores indicating stronger predicted binding. nih.gov Were this compound to be docked against a specific protein, the resulting binding affinity prediction would provide a quantitative estimate of its potential biological activity.

By visualizing the docked pose of a ligand in a protein's active site, researchers can gain insights into the potential mechanism of action. The specific interactions observed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, can explain why a particular ligand is active.

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For chroman-4-one derivatives, computational approaches have been invaluable in elucidating the structural features crucial for their biological activities.

The chroman-4-one scaffold is a versatile template whose biological activity can be significantly modulated by substitutions at various positions. nih.gov SAR studies have shown that substitutions at the C-2, C-3, C-6, and C-7 positions are particularly important for tuning the therapeutic properties of these compounds. nih.gov For instance, in a series of chroman-4-one analogues evaluated as SIRT2 inhibitors, substitutions at the 2-, 6-, and 8-positions were found to be critical for high potency. acs.orgnih.gov Specifically, larger, electron-withdrawing groups in the 6- and 8-positions were favorable, and an alkyl chain with three to five carbons in the 2-position was optimal. acs.orgnih.gov

The introduction of a halogen at the C-7 position has been a strategy to enhance biological efficacy. SAR studies on a series of O-(2,4-dichlorobenzyl) oxime derivatives of chromane (B1220400) showed that a chloro group at the 7-position contributed to an enhancement of anti-seizure efficiency. nih.gov However, the specific effect of a substituent is highly context-dependent. In the case of SIRT2 inhibitors, a 7-fluoro substituted chroman-4-one demonstrated only weak inhibitory activity, suggesting that for this particular target, this substitution was not favorable. acs.org In contrast, a study on fluorinated 2-arylchroman-4-ones found that 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one exhibited potent antiviral activity against the influenza A virus, highlighting that the placement and number of fluorine atoms are critical determinants of activity. nih.gov

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to rationalize these experimental findings. nih.gov QSAR models correlate variations in the physicochemical properties of compounds with their biological activities to predict the potency of new analogues. Molecular docking studies simulate the binding of a ligand to the active site of a target protein, providing insights into the intermolecular interactions that govern binding affinity. For example, docking studies on chromanone derivatives have helped to identify key interactions with target enzymes, explaining why certain substitutions enhance or diminish activity. researchgate.netnih.gov These computational analyses allow researchers to build robust SAR models, guiding the rational design of more potent and selective chromanone-based agents. acs.org

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Chroman-4-one Derivatives

| Position of Substitution | Observed Effect on Activity | Relevant Biological Target/Activity | Reference |

|---|---|---|---|

| C-2 (Alkyl group) | Optimal chain length (3-5 carbons) enhances activity; bulky groups can diminish it. | SIRT2 Inhibition | acs.org |

| C-3 (Benzylidene group) | Essential for certain antibacterial activities. | Antibacterial (Gram-positive/negative) | nih.gov |

| C-6 (Electron-withdrawing group) | Important for inhibitory potency. | SIRT2 Inhibition | acs.orgnih.gov |

| C-7 (Halogen) | Can enhance anti-seizure efficiency (e.g., Chloro group). | Anticonvulsant | nih.gov |

| C-7 (Fluoro group) | Showed weak inhibitory activity in one study. | SIRT2 Inhibition | acs.org |

| C-6, C-8 (Difluoro) | Exhibited the greatest antiviral activity in a series of fluorinated derivatives. | Anti-influenza Virus | nih.gov |

In Silico Screening and Synthetic Route Development

In silico screening, also known as virtual screening, has become an indispensable tool in modern drug discovery for identifying promising hit compounds from large chemical databases. researchgate.net This computational approach significantly accelerates the initial phase of drug development by prioritizing molecules for synthesis and experimental testing. nih.goveuropeanreview.org For scaffolds like chroman-4-one, virtual screening can explore vast chemical spaces to identify derivatives with high predicted affinity and selectivity for a specific biological target. nih.govfrontiersin.org

The process typically involves several stages. First, a virtual library of chromanone derivatives can be generated by computationally adding different substituents to the core structure. Then, these virtual compounds are screened using methods like pharmacophore modeling and molecular docking. frontiersin.orgmdpi.com A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. nih.gov This model is used to rapidly filter large databases, selecting only those molecules that match the required spatial arrangement. nih.gov

Following pharmacophore screening, molecular docking is used to predict the binding mode and affinity of the selected compounds within the target's active site. nih.gov For instance, chromone derivatives have been screened in silico against the main protease of SARS-CoV-2 and acetylcholinesterase, a target for Alzheimer's disease, with docking studies revealing potential inhibitory candidates. nih.govnih.gov Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are performed to evaluate the drug-likeness of the virtual hits, filtering out compounds with predicted poor pharmacokinetic profiles or high toxicity. nih.goveuropeanreview.org

The results from these comprehensive in silico evaluations guide synthetic route development. Instead of synthesizing every possible derivative, chemists can focus their efforts on the most promising candidates identified through virtual screening. nih.gov This computational pre-selection saves significant time, resources, and reduces the reliance on expensive and time-consuming experimental assays. Computational modeling can also inform synthetic strategy by predicting how certain modifications, such as fluorination, might influence the molecule's conformational rigidity and pharmacokinetic properties, thereby guiding the design of compounds with improved target affinity. acs.org

Conformational Analysis and Energy Minimization

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule fits into the binding site of a protein. Conformational analysis of this compound and its analogues using computational methods provides critical insights into its preferred spatial arrangement and dynamic behavior.

The chroman-4-one structure consists of a planar benzene (B151609) ring fused to a dihydropyran-4-one ring. researchgate.net While the aromatic portion is flat, the saturated dihydropyran ring is puckered and can adopt several conformations, such as a half-chair or sofa. Computational energy minimization techniques, most commonly based on Density Functional Theory (DFT), are used to calculate the energy of these different possible conformations. researchgate.netd-nb.info The lowest energy conformation represents the most stable and populated structure of the molecule under normal conditions.

The presence of substituents significantly influences the conformational preference. The gem-dimethyl group at the C-2 position sterically influences the puckering of the dihydropyran ring. The fluorine atom at the C-7 position primarily exerts an electronic influence on the aromatic ring. More profound conformational effects from fluorine are observed when it is placed on a non-aromatic ring, where its strong inductive effect can enforce a specific pucker through stereoelectronic effects, such as the gauche effect. researchgate.netnih.gov

Theoretical calculations provide detailed geometric parameters of the minimized structure, including bond lengths, bond angles, and dihedral angles. Crystal structure analysis of related fluorinated chromone derivatives provides experimental data that can be used to benchmark and validate these computational results. For example, the crystal structure of (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate shows that the 2H-chromene ring system is nearly planar. researchgate.net Similarly, 7-Fluoro-4-oxochromene-3-carbaldehyde also features an essentially planar chromenone ring. researchgate.net These findings help in building and validating accurate computational models for related structures like this compound.

Table 2: Selected Theoretical Geometric Parameters for a Related Fluorinated Chromone (Based on crystal structure data for 7-Fluoro-4-oxochromene-3-carbaldehyde, a structurally related compound)

| Parameter | Value | Reference |

|---|---|---|

| Ring System Planarity (max deviation) | 0.039 Å | researchgate.net |

| Dihedral Angle (Benzene ring vs. Pyran ring) | 1.92° | researchgate.net |

| C-F Bond Length | 1.35 Å (approx.) | researchgate.net |

| C=O Bond Length | 1.22 Å (approx.) | researchgate.net |

Note: These values are for a related chromone, not the specific chroman-4-one, but illustrate the type of data obtained from such analyses.

Biological and Pharmacological Research of 7 Fluoro 2,2 Dimethylchroman 4 One

Investigation of Biological Activities

The unique structure of 7-Fluoro-2,2-dimethylchroman-4-one has prompted a range of studies to determine its biological effects. mdpi.com Research has explored its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. mdpi.comnih.gov Chroman-4-one, the core scaffold of the compound, is a versatile structure found in many natural and synthetic compounds with diverse pharmacological activities. nih.govresearchgate.net

Anticancer/Antiproliferative Activity

Derivatives of the chromanone scaffold have demonstrated notable cytotoxic effects against various cancer cell lines. nih.govnih.govresearchgate.net The antiproliferative activity of these compounds is a significant area of research, with studies aiming to develop more effective and selective cancer therapies. reading.ac.uknih.govresearchgate.net

The anticancer effects of chromanone derivatives are often attributed to their ability to induce programmed cell death, such as apoptosis. nih.gov This process is a key mechanism for eliminating cancerous cells. Some chromanone derivatives have been shown to trigger apoptosis, leading to a reduction in cancer cell viability. nih.gov

Furthermore, the interplay between DNA damage and autophagy is a critical aspect of cancer cell fate. nih.govnih.gov DNA damage can initiate autophagy, a cellular process of self-digestion, which can either promote cell survival by providing energy for DNA repair or accelerate cell death if the damage is too severe. nih.gov The induction of autophagy has been observed in response to DNA-damaging agents and can be a crucial factor in the efficacy of anticancer therapies. nih.govnih.gov

The cytotoxic effects of chromanone derivatives have been evaluated against a panel of human cancer cell lines. nih.govresearchgate.net Studies have included breast cancer cell lines such as MCF-7, lung cancer cells like A549, and prostate cancer cells including DU-145. nih.gov Research has also been conducted on other cancer cell lines, including HL-60 (promyelocytic leukemia), MOLT-4 (acute lymphoblastic leukemia), and various colorectal cancer cell lines. nih.govnih.gov The sensitivity to these compounds can vary significantly between different cancer cell types, highlighting the importance of targeted research. nih.govnih.govnih.gov

Below is a table summarizing the antiproliferative activity of related chromanone derivatives against various cancer cell lines.

| Cell Line | Cancer Type | Observed Effect |

| MCF-7 | Breast Cancer | Cytotoxicity, Antiproliferative Activity nih.govnih.govresearchgate.net |

| DU-145 | Prostate Cancer | Cytotoxicity nih.gov |

| A549 | Lung Cancer | Cytotoxicity nih.gov |

| HL-60 | Promyelocytic Leukemia | Cytotoxicity nih.govresearchgate.net |

| MOLT-4 | Acute Lymphoblastic Leukemia | High Potency Cytotoxicity nih.govresearchgate.net |

| HCT-116 | Colon Cancer | Cytotoxic Activity researchgate.net |

| HepG2 | Liver Cancer | Cytotoxic Activity researchgate.net |

| Caco-2 | Colorectal Cancer | Antiproliferative Activity nih.gov |

| HT-29 | Colorectal Cancer | Antiproliferative Activity nih.gov |

Antimicrobial Activity (Antibacterial, Antifungal)

The chroman-4-one scaffold is a key structural feature in compounds exhibiting a broad spectrum of antimicrobial activities. mdpi.comnih.gov Derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. nih.govmdpi.com The introduction of a fluorine atom, as seen in this compound, is a common strategy in medicinal chemistry to enhance the biological activity of compounds, including their antimicrobial properties. researchgate.netnih.govresearchgate.net

Studies on various chromanone derivatives have demonstrated significant zones of inhibition against bacteria such as Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli. nih.gov Antifungal activity has been observed against species like Aspergillus niger and Fusarium oxysporum. nih.govresearchgate.net

The following table provides examples of the antimicrobial activity of some chromanone derivatives.

| Microorganism | Type | Activity |

| Bacillus subtilis | Gram-positive Bacteria | Antibacterial nih.govnih.gov |

| Staphylococcus aureus | Gram-positive Bacteria | Antibacterial nih.govnih.gov |

| Klebsiella pneumoniae | Gram-negative Bacteria | Antibacterial nih.gov |

| Escherichia coli | Gram-negative Bacteria | Antibacterial nih.gov |

| Aspergillus niger | Fungus | Antifungal nih.govresearchgate.net |

| Fusarium oxysporum | Fungus | Antifungal nih.gov |

Enzyme Inhibition Studies

Chromanone derivatives have been investigated for their ability to inhibit various enzymes, a property that underpins many of their pharmacological effects. mdpi.comnih.gov The fluorine substituent in this compound can play a crucial role in its enzyme inhibitory potential. nih.gov

A significant area of research for chromanone derivatives has been their inhibitory activity against monoamine oxidases (MAO), specifically MAO-A and MAO-B. ucl.ac.uksemanticscholar.orgrsc.org These enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression. ucl.ac.uknih.gov

Studies have shown that certain chromanone derivatives can be potent and selective inhibitors of MAO-B. rsc.orgnih.gov For instance, some C7-substituted chromanones have demonstrated nanomolar potency for MAO-B inhibition with high selectivity over MAO-A. rsc.org The structure-activity relationship studies indicate that the substitution pattern on the chromanone ring is crucial for both the potency and selectivity of MAO inhibition. ucl.ac.ukrsc.org

The table below summarizes the MAO inhibitory activity of some chromanone derivatives.

| Enzyme | Type | Inhibitory Activity |

| Monoamine Oxidase-A (MAO-A) | Isoform of MAO | Inhibition observed ucl.ac.uknih.gov |

| Monoamine Oxidase-B (MAO-B) | Isoform of MAO | Potent and selective inhibition ucl.ac.ukrsc.orgnih.gov |

Cholinesterase (AChE, BuChE) Inhibition

Research into the direct inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is not extensively documented in available studies. However, the broader family of chromen-4-one and chromanone derivatives has been a significant area of focus for developing cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.govresearchgate.netucl.ac.uknih.gov

Studies have shown that hybrid molecules incorporating the chromanone structure can exhibit potent, dual-binding inhibition of AChE, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS). researchgate.netucl.ac.uk For instance, a series of novel chromanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrids were identified as having significant AChE inhibitory activities. ucl.ac.uk Similarly, other research has focused on designing 1,2,3-triazole-chromenone derivatives that show highly selective inhibitory activity against BuChE. nih.gov These findings underscore the value of the chromanone scaffold as a foundational element for creating potent and selective cholinesterase inhibitors, though specific data for the 7-fluoro-2,2-dimethyl variant is not specified.

α-Glucosidase Inhibition

The 7-fluorochromone scaffold, closely related to this compound, has been identified as a promising base for the development of α-glucosidase inhibitors, which are key targets for managing Type-2 Diabetes Mellitus. nih.gov A study focused on 7-fluorochromone-based thiosemicarbazones, synthesized from 7-fluoro-4-oxo-4H-chromene-3-carbaldehyde, demonstrated potent α-glucosidase inhibitory activity. nih.gov

The entire series of synthesized compounds (3a-t) showed strong inhibitory actions, with IC50 values significantly more potent than the reference drug, acarbose. nih.gov The structure-activity relationship (SAR) assessment indicated that the fluorinated chromone (B188151) backbone plays a crucial role in this activity. nih.gov Molecular docking studies further revealed that the chromenyl group facilitates critical hydrogen bonds and π-π stacking interactions within the active site of the α-glucosidase enzyme. nih.gov

| Compound | Description | α-Glucosidase IC50 (µM) | Reference Drug (Acarbose) IC50 (µM) |

|---|---|---|---|

| 3k | Most potent derivative in the series | 6.40 ± 0.15 | 870.36 ± 1.24 |

| 3a-t Series | Range for all synthesized derivatives | 6.40 - 62.81 |

Neurodegenerative Disease Research (e.g., Alzheimer's disease)

The 2,2-dimethylchroman-4-one (B181875) scaffold is utilized as a key building block in the synthesis of potential treatments for neurodegenerative conditions like Alzheimer's disease. acs.org While direct studies on this compound's efficacy in this area are not detailed, its structural analogues are central to creating compounds that target various pathological aspects of Alzheimer's. For example, 6-Bromo-2,2-dimethylchroman-4-one serves as a starting material for the synthesis of novel and potent inhibitors of the β-secretase enzyme (BACE-1), a primary target in Alzheimer's research. acs.org

Furthermore, various chromen-4-one derivatives have been developed as multifunctional agents targeting acetylcholinesterase inhibition, prevention of advanced glycation end products (AGEs) formation, and reduction of Aβ peptide aggregation. nih.govucl.ac.uk One such derivative, compound 7m from a flavonoid-based series, not only inhibited AChE powerfully but also showed an ability to ameliorate memory deficits in animal models of the disease. nih.gov This highlights the therapeutic potential of the core chromanone structure in the ongoing search for effective anti-Alzheimer's agents.

Serotonin (B10506) Receptor Modulation (e.g., 5-HT1A, 5-HT2A)

The 2,2-dimethylchroman-4-one framework is considered a "privileged structure" in the design of potent modulators for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.gov These receptors are crucial targets in the treatment of various neuropsychiatric disorders.

A notable study synthesized a series of derivatives based on a 7-hydroxy-2,2-dimethylchroman-4-one (B103241) core. nih.gov One derivative, compound 6j (7-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin- 1-yl) butoxy)-2,2-dimethylchroman-4-one), demonstrated a highly favorable pharmacological profile with strong binding affinity for both 5-HT1A and 5-HT2A receptors, in addition to dopamine (B1211576) D2 and D3 receptors. nih.gov Structure-activity relationship (SAR) analysis from this research emphasized the importance of the 2,2-dimethyl group on the chromanone ring, as its removal or replacement led to a significant decrease in receptor binding affinity. nih.gov

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT1A | High Affinity (Specific value not provided in abstract) |

| 5-HT2A | High Affinity (Specific value not provided in abstract) |

| Dopamine D2 | High Affinity (Specific value not provided in abstract) |

| Dopamine D3 | High Affinity (Specific value not provided in abstract) |

Data derived from a study on derivatives of 7-hydroxy-2,2-dimethylchroman-4-one. nih.gov

Antipsychotic Potential

The antipsychotic potential of agents derived from the 2,2-dimethylchroman-4-one scaffold is significant, primarily due to their action as multi-receptor antagonists. Atypical antipsychotics often function by modulating both dopamine and serotonin receptors. nih.gov

The derivative 6j , built upon the 2,2-dimethylchroman-4-one structure, has been highlighted as a potential novel atypical antipsychotic. nih.gov Its high affinity for D2, D3, 5-HT1A, and 5-HT2A receptors is a promising characteristic for treating the complex symptoms of schizophrenia. nih.gov Importantly, it showed lower activity at receptors associated with common side effects like weight gain (5-HT2C, H1) and orthostatic hypotension (α1). nih.gov In vivo behavioral studies confirmed that this compound could alleviate schizophrenia-like symptoms without inducing catalepsy, a side effect common to older antipsychotics. nih.gov

Antidepressant Potential

The antidepressant potential of compounds based on the this compound scaffold is strongly linked to their ability to modulate serotonin receptors. The 5-HT1A receptor is a well-established target for antidepressant medications. nih.govnih.gov The development of ligands that act on this receptor is a key strategy in creating new antidepressant drugs.

Given that derivatives of 7-hydroxy-2,2-dimethylchroman-4-one show high affinity for the 5-HT1A receptor, this scaffold is a promising starting point for novel antidepressant agents. nih.gov Research on related coumarin (B35378) structures has shown that their antidepressant effects may be mediated by increasing serotonin (5-HT) levels in the brain through interactions with the 5-HT1A receptor. nih.gov This suggests that the chromanone core, as a "privileged structure" for serotonin receptor modulation, holds considerable promise for the development of future antidepressant therapies. nih.gov

Other Biological Activities (e.g., antioxidant, anti-inflammatory, antiviral)

The chroman-4-one scaffold is a versatile structure that has been explored for a variety of biological activities. While specific studies on the antioxidant, anti-inflammatory, and antiviral properties of this compound are not extensively detailed in the provided search results, the broader class of chromanone and flavonoid derivatives, to which it belongs, has shown significant potential in these areas.

Antioxidant Activity: Chromanone derivatives are recognized for their antioxidant potential. nih.gov The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions. researchgate.netresearchgate.net For instance, 7-hydroxy-2,2-dimethyl-chroman-4-one, a related compound, is known for its antioxidant properties and is used as a standard in some antioxidant assays. lookchem.com The introduction of a fluorine atom can modulate the electronic properties of the molecule, which may influence its antioxidant capacity. scilit.com Chalcone derivatives, which are precursors to some chromanones, have also demonstrated antioxidant effects. researchgate.netnih.gov

Anti-inflammatory Activity: Flavonoids and their derivatives, including chromanones, have been widely investigated for their anti-inflammatory effects. nih.govnih.gov These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines. nih.govnih.gov The mechanism of action often involves the modulation of signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.gov Some 2-phenyl-4H-chromen-4-one derivatives have shown promising anti-inflammatory activity by inhibiting the TLR4/MAPK signaling pathway. nih.gov The anti-inflammatory potential of fluorinated chalcones has also been reported. nih.gov